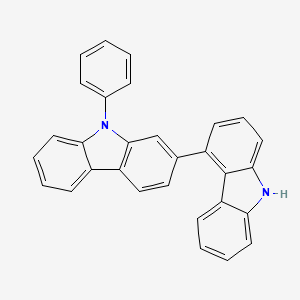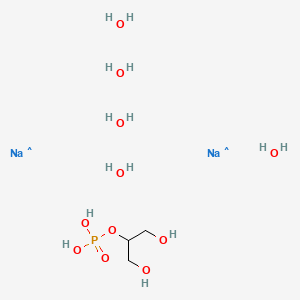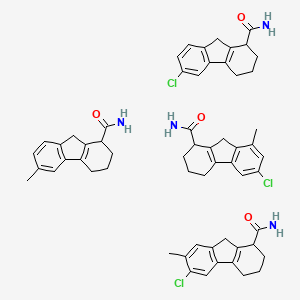
9-Phenyl-9H,9'H-2,4'-bicarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenyl-9H,9’H-2,4’-bicarbazole: is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and materials science. The compound’s structure consists of two carbazole units connected through a phenyl group, which imparts unique electronic and photophysical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-9H,9’H-2,4’-bicarbazole typically involves the coupling of carbazole derivatives with phenyl-containing reagents. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between carbazole and phenylboronic acid . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrial production of 9-Phenyl-9H,9’H-2,4’-bicarbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Phenyl-9H,9’H-2,4’-bicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Phenyl-9H,9’H-2,4’-bicarbazole is used as a building block in the synthesis of advanced organic materials, including conjugated polymers and small molecules for organic electronics .
Biology: The compound’s photophysical properties make it useful in the development of fluorescent probes and sensors for biological imaging and detection .
Medicine: Research is ongoing to explore the potential of carbazole derivatives, including 9-Phenyl-9H,9’H-2,4’-bicarbazole, as therapeutic agents for treating diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, the compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties .
Wirkmechanismus
The mechanism of action of 9-Phenyl-9H,9’H-2,4’-bicarbazole in various applications is primarily based on its electronic structure and photophysical properties. The compound can act as a donor molecule in donor-acceptor systems, facilitating charge transfer processes. In OLEDs, it serves as a host material that can efficiently transport electrons and holes, leading to high luminescence efficiency .
Vergleich Mit ähnlichen Verbindungen
- 9-Phenyl-9H,9’H-2,3’-bicarbazole
- 9-Phenyl-9H-carbazol-3-ylboronic acid
- 3-Bromo-9H-carbazole
- 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Uniqueness: Compared to similar compounds, 9-Phenyl-9H,9’H-2,4’-bicarbazole exhibits unique electronic properties due to the specific positioning of the phenyl group and the carbazole units. This structural arrangement enhances its photophysical characteristics, making it particularly suitable for applications in organic electronics and optoelectronics .
Eigenschaften
Molekularformel |
C30H20N2 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
2-(9H-carbazol-4-yl)-9-phenylcarbazole |
InChI |
InChI=1S/C30H20N2/c1-2-9-21(10-3-1)32-28-16-7-5-11-23(28)24-18-17-20(19-29(24)32)22-13-8-15-27-30(22)25-12-4-6-14-26(25)31-27/h1-19,31H |
InChI-Schlüssel |
QFXVSXLXTNODJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C7=CC=CC=C7NC6=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13396131.png)
![4-(1-fluoroethyl)-3-[2-[1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethylamino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B13396136.png)
![2-Biphenyl-4-yl-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13396140.png)
![(1R,2R)-2-[[4'-[[(Phenylamino)carbonyl]amino][1,1'-biphenyl]-4-YL]carbonyl]cyclopentanecarboxylic acid](/img/structure/B13396157.png)

![(2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B13396181.png)
![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol](/img/structure/B13396182.png)

![12-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanoic acid](/img/structure/B13396192.png)




![2-[5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfonylimino-N-(2-cyanoethyl)-N-methylethanimidamide](/img/structure/B13396212.png)
